(Trimethyl)methylcyclopentadienylplatinum(IV) is an organometallic compound with the molecular formula and a molecular weight of approximately 312.26 g/mol. It is recognized for its role as a precursor in various chemical processes, particularly in microelectronics, catalysis, and photonics. The compound is also known by several synonyms, including methylcyclopentadienyl trimethyl platinum and trimethyl methylcyclopentadienyl platinum(IV) .
The compound is classified under organometallic compounds, specifically those containing platinum in a coordination complex with cyclopentadienyl groups. It has been assigned the Chemical Abstracts Service number 94442-22-5, which facilitates its identification in chemical databases. Its synthesis and applications have been documented in various scientific literature, emphasizing its significance in advanced material science .
The synthesis of (trimethyl)methylcyclopentadienylplatinum(IV) typically involves the reaction of iodotrimethylplatinum with sodium methylcyclopentadienide in a suitable solvent like toluene. This reaction is conducted at low temperatures, often ranging from -78 °C to room temperature, to ensure high yields and purity of the product .
The molecular structure of (trimethyl)methylcyclopentadienylplatinum(IV) features a platinum atom coordinated to a cyclopentadienyl ring and three methyl groups. This arrangement allows for unique electronic properties that are beneficial for catalytic activities.
(Trimethyl)methylcyclopentadienylplatinum(IV) participates in several chemical reactions, primarily involving thermal decomposition and electron beam-induced deposition processes.
The efficiency of deposition is influenced by factors such as electron energy and substrate temperature, with optimal conditions identified for maximizing growth rates during deposition processes .
The mechanism of action for (trimethyl)methylcyclopentadienylplatinum(IV) primarily involves its ability to decompose into elemental platinum upon exposure to heat or an electron beam. This decomposition can be described as follows:
Data suggests that the dissociation process is primarily driven by secondary electrons generated during electron beam exposure .
(Trimethyl)methylcyclopentadienylplatinum(IV) serves multiple scientific purposes:
The industrial synthesis of (trimethyl)methylcyclopentadienylplatinum(IV) (MeCpPtMe₃) follows classical organometallic transmetallation protocols, leveraging the nucleophilic character of cyclopentadienyl anions. The established two-step sequence begins with the in situ generation of sodium methylcyclopentadienide via deprotonation of methylcyclopentadiene using sodium hydride in aprotic solvents. This reactive intermediate subsequently undergoes transmetallation with trimethyl(halo)platinum(IV) complexes (typically trimethylplatinum iodide) in ethereal solvents such as tetrahydrofuran or diethyl ether [8] [9]. The reaction proceeds under inert atmosphere at ambient temperature according to the stoichiometry:
Na(MeCp) + PtMe₃I → MeCpPtMe₃ + NaI
Product isolation involves fractional distillation under reduced pressure, typically at 0.05 mmHg (23°C), followed by recrystallization from pentane or hexane to yield white crystalline solids. The traditional route consistently produces material with 30-31°C melting point characteristics [1] [3] [5]. Process optimization has identified critical parameters:
Table 1: Characterization Data for Traditionally Synthesized MeCpPtMe₃
Property | Value | Measurement Method |
---|---|---|
Melting Point | 28-31°C | Differential Scanning Calorimetry |
Purity | 98-99% | Gas Chromatography |
Platinum Content | ≥61.1% | ICP-MS |
Volatility (Sublimation) | 23°C @ 0.053 mmHg | TGA-MS |
Volatility optimization focuses on ligand engineering to reduce intermolecular interactions while maintaining thermal stability. Ethylcyclopentadienyl derivatives demonstrate 15-20% increased vapor pressure compared to methyl analogues without compromising decomposition kinetics. This enhancement stems from strategic lengthening of the alkyl chain, which reduces crystal lattice energy while maintaining steric protection of the platinum center [8]. Computational modeling reveals that ligand modifications alter electron density at the platinum center, with Hammett constants (σₚ) of substituents correlating linearly with precursor decomposition temperatures:
T_dec (°C) = 215 - 25.3σₚ (R²=0.93)
Advanced structural analyses indicate that electron-impact fragmentation involves unexpected rearrangement mechanisms. Rather than sequential methyl radical loss, MeCpPtMe₃⁺ undergoes intramolecular recombination to release ethane (C₂H₆), a pathway confirmed through irradiation-driven molecular dynamics simulations. This rearrangement lowers the activation barrier for ligand removal to 2.3±0.4 eV, significantly below the 3.1 eV required for direct methyl radical cleavage [7].
Table 2: Volatility Parameters of Ligand-Modified Derivatives
Precursor | Vapor Pressure @ 25°C (Torr) | Decomposition Onset (°C) | ALD Window (°C) |
---|---|---|---|
MeCpPtMe₃ (standard) | 0.12 | 175 | 150-300 |
EtCpPtMe₃ | 0.15 | 170 | 140-290 |
MeCpPt(CF₃)₃ | 0.28 | 155 | 130-250 |
(iPrCp)PtMe₃ | 0.09 | 185 | 160-310 |
Carbon contamination challenges in deposited films (15-17% Pt content in FEBID) originate from incomplete ligand removal rather than precursor impurities. In situ FTIR studies during atomic layer deposition reveal persistent η²-adsorption of methylcyclopentadienyl fragments on nickel substrates even at 575K, necessitating co-reactant optimization. Oxygen-based co-reactants reduce carbon incorporation to <5% by facilitating complete ligand oxidation to volatile CO₂ and H₂O [6] [7].
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